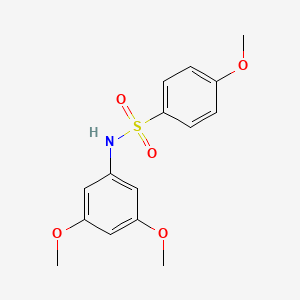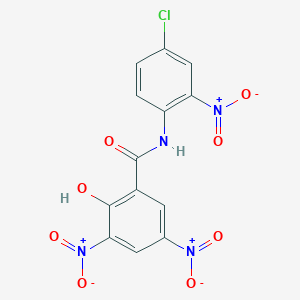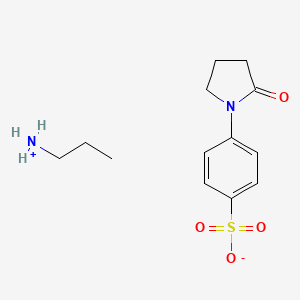
4,5,6,7-Tetrabromo-2-(4-methoxyphenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-2-(4-methoxyphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of bromine atoms and a methoxyphenyl group in its structure makes it a unique and interesting compound for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(4-methoxyphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be further optimized using transition-metal-catalyzed reactions and organocatalytic methods to achieve higher yields and selectivity .
Industrial Production Methods
Industrial production of this compound involves a two-step synthesis starting with tetrabromophthalic anhydride and methanol. The first step involves heating tetrabromophthalic anhydride in methanol under reflux conditions to obtain tetrabromophthalic acid monomethyl ester. In the second step, ethylenediamine is added to the methanol solution, and the mixture is refluxed again. The resulting product is then cooled, filtered, and dried to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrabromo-2-(4-methoxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinophthalone derivatives, while substitution reactions can yield various functionalized isoindoline-1,3-diones .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrabromo-2-(4-methoxyphenyl)isoindole-1,3-dione has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrabromo-2-(4-methoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methoxyphenyl group play a crucial role in its reactivity and biological activity. It can bind to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrabromoisoindoline-1,3-dione: Similar in structure but lacks the methoxyphenyl group.
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione: Similar but with chlorine atoms instead of bromine.
2,2’-Ethylenebis(4,5,6,7-tetrabromoisoindoline-1,3-dione): A dimeric form with an ethylene bridge.
Uniqueness
4,5,6,7-Tetrabromo-2-(4-methoxyphenyl)isoindole-1,3-dione is unique due to the presence of both bromine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H7Br4NO3 |
|---|---|
Peso molecular |
568.8 g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2-(4-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7Br4NO3/c1-23-7-4-2-6(3-5-7)20-14(21)8-9(15(20)22)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
Clave InChI |
BRNABRGVBXZSIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B12486623.png)
![N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486624.png)
![N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486640.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B12486649.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12486673.png)
![2-[(4-Chlorophenyl)methyl]-3-[(2-iodophenyl)carbamoyl]propanoic acid](/img/structure/B12486674.png)

![N-(7-Benzoyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-isobutyramide](/img/structure/B12486687.png)

![{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone](/img/structure/B12486697.png)
![7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486702.png)

